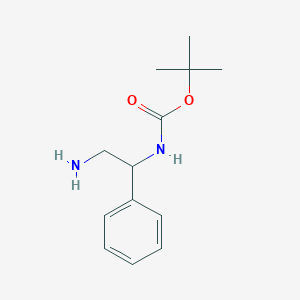

tert-Butyl (2-amino-1-phenylethyl)carbamate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-(2-amino-1-phenylethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2/c1-13(2,3)17-12(16)15-11(9-14)10-7-5-4-6-8-10/h4-8,11H,9,14H2,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJALRZPKODHZOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CN)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10587610 | |

| Record name | tert-Butyl (2-amino-1-phenylethyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10587610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142910-85-8 | |

| Record name | tert-Butyl (2-amino-1-phenylethyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10587610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-(2-amino-1-phenylethyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Physical Properties and Synthesis of tert-Butyl (2-amino-1-phenylethyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl (2-amino-1-phenylethyl)carbamate is a chiral organic compound that serves as a valuable building block in synthetic organic chemistry. Its structure incorporates a phenylethylamine backbone with one of the amino groups protected by a tert-butoxycarbonyl (Boc) group. This differential protection allows for selective functionalization of the remaining free amine, making it a key intermediate in the synthesis of various more complex molecules, including pharmaceutical agents and ligands for catalysis. This guide provides a comprehensive overview of its physical properties, a detailed experimental protocol for its synthesis, and relevant safety information.

Core Physical Properties

Quantitative data for this compound is primarily based on computed values, with limited experimentally determined data available in public literature. The following tables summarize the known and predicted physical properties.

Table 1: General Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₃H₂₀N₂O₂ | PubChem[1][2] |

| Molecular Weight | 236.31 g/mol | PubChem[1][2] |

| Appearance | Solid (for (S)-isomer) | Commercial Supplier[3] |

| Melting Point | Data not available. For the related compound tert-butyl (2-aminophenyl)carbamate: 109-111 °C. | Supporting Information[4] |

| Boiling Point | Data not available | |

| Density | Data not available |

Table 2: Computed Physicochemical Properties ((S)-isomer)

| Property | Value | Reference |

| Exact Mass | 236.152477885 Da | PubChem[1] |

| Complexity | 242 | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 5 | PubChem[1] |

| Topological Polar Surface Area | 52.3 Ų | PubChem[1] |

Solubility Profile

Experimentally determined quantitative solubility data for this compound in various organic solvents is not extensively documented. However, based on the solubility of similar carbamates, a qualitative solubility profile can be predicted.

Table 3: Predicted Solubility in Common Organic Solvents

| Solvent | Chemical Formula | Predicted Solubility | Rationale |

| Dichloromethane (DCM) | CH₂Cl₂ | Good | A common solvent for a wide range of organic compounds.[5] |

| Chloroform | CHCl₃ | Good | Similar polarity to DCM.[5] |

| Methanol (MeOH) | CH₃OH | Good | The amino and carbamate groups can engage in hydrogen bonding.[5] |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | Moderate | A moderately polar solvent. |

| Hexane | C₆H₁₄ | Poor | A nonpolar solvent, unlikely to dissolve the polar functional groups.[5] |

| Water | H₂O | Low | The presence of the phenyl and tert-butyl groups likely limits water solubility.[5] |

Experimental Protocols

Synthesis of (S)-tert-Butyl (2-amino-1-phenylethyl)carbamate

The following is a detailed experimental protocol for the selective mono-Boc protection of (S)-1-phenyl-1,2-ethanediamine. This method is adapted from general procedures for the mono-protection of diamines.[6][7][8]

Materials:

-

(S)-1-phenyl-1,2-ethanediamine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Methanol (MeOH), anhydrous

-

Chlorotrimethylsilane (Me₃SiCl) or Hydrochloric Acid (HCl)

-

Sodium hydroxide (NaOH) solution (2N)

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Deionized water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Preparation of the Amine Salt: In a round-bottom flask equipped with a magnetic stir bar, dissolve (S)-1-phenyl-1,2-ethanediamine (1.0 eq) in anhydrous methanol at 0 °C (ice bath).

-

To this solution, slowly add one equivalent of chlorotrimethylsilane (Me₃SiCl) or a standardized solution of HCl in methanol. This step selectively protonates one of the amino groups, protecting it from reacting with the Boc anhydride.

-

Allow the reaction mixture to stir at room temperature for 1 hour.

-

Boc Protection: To the stirred solution, add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.0 eq) in methanol dropwise over 30 minutes.

-

Continue stirring the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion of the reaction, concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.

-

Dilute the residue with water and wash with a nonpolar solvent like diethyl ether or hexane to remove any unreacted Boc₂O and the di-protected by-product.

-

Adjust the pH of the aqueous layer to >12 with a 2N NaOH solution.

-

Extract the product into dichloromethane (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

The product can be further purified by column chromatography on silica gel if necessary.

Synthesis Workflow

The logical flow for the synthesis of this compound involves the selective protection of one of the two amino groups of the corresponding diamine.

Caption: Synthesis workflow for this compound.

Safety and Handling

This compound should be handled in a well-ventilated area, and personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.

GHS Hazard Statements for (S)-isomer: [1]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Measures:

-

Avoid contact with skin, eyes, and clothing.

-

Do not breathe dust or vapors.

-

Wash thoroughly after handling.

-

Store in a cool, dry, and well-ventilated place away from incompatible materials.

Conclusion

This compound is a foundational building block for the synthesis of a variety of more complex molecules. While comprehensive experimental data on its physical properties is not abundant, its synthetic accessibility and the differential reactivity of its amino groups make it a valuable tool for researchers in drug discovery and organic synthesis. The provided synthetic protocol offers a reliable method for its preparation, enabling its use in further chemical transformations.

References

- 1. tert-butyl N-((1S)-2-amino-1-phenylethyl)carbamate | C13H20N2O2 | CID 24256545 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tert-butyl N-(2-amino-2-phenylethyl)carbamate | C13H20N2O2 | CID 2771847 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (S)-tert-Butyl (2-amino-1-phenylethyl)carbamate [cymitquimica.com]

- 4. rsc.org [rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. General Method for Selective Mono-Boc Protection of Diamines and Thereof | Journal of the Mexican Chemical Society [jmcs.org.mx]

- 8. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]

An In-depth Technical Guide to the Synthesis of (S)-tert-Butyl (2-amino-1-phenylethyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of (S)-tert-Butyl (2-amino-1-phenylethyl)carbamate, a chiral building block of significant interest in medicinal chemistry and drug development. The selective introduction of the tert-butyloxycarbonyl (Boc) protecting group onto one of the amino functionalities of (S)-1-phenylethylenediamine is a critical transformation that enables sequential modifications at the remaining free amine. This document details established methodologies, experimental protocols, and relevant data to assist researchers in the successful synthesis and purification of this important intermediate.

Introduction

(S)-tert-Butyl (2-amino-1-phenylethyl)carbamate features a phenylethylamine backbone, a structural motif present in numerous biologically active compounds. The chirality at the C1 position is often crucial for specific interactions with biological targets. The Boc protecting group offers the advantage of being stable under a wide range of reaction conditions while being readily removable under acidic conditions, facilitating multi-step synthetic strategies. The primary challenge in the synthesis of this compound lies in achieving selective mono-protection of the diamine starting material to avoid the formation of the di-protected byproduct.

Synthesis Strategies

The selective mono-N-Boc protection of diamines can be achieved through several strategic approaches. The choice of method often depends on the specific properties of the diamine, desired yield, and scalability.

-

Direct Protection with Stoichiometric Control: This is a straightforward approach where a controlled amount of the Boc-protecting agent, typically di-tert-butyl dicarbonate (Boc₂O), is added slowly to the diamine. While simple, this method can sometimes lead to a mixture of mono- and di-protected products, necessitating careful purification.

-

Use of an Excess of the Diamine: Employing a large excess of the diamine statistically favors the formation of the mono-protected product. However, this strategy is often not economically viable, especially when dealing with expensive or rare diamines.

-

Acid-Mediated Selective Protection: This elegant method involves the in-situ mono-protonation of the diamine using one equivalent of an acid (e.g., HCl). The resulting ammonium salt is unreactive towards the Boc-anhydride, allowing for the selective protection of the remaining free amine. This approach often provides high yields of the mono-protected product and simplifies purification.

-

Reaction with Alkyl Phenyl Carbonates: Using reagents like tert-butyl phenyl carbonate can offer high selectivity for mono-protection under specific conditions. This method avoids the use of a large excess of the diamine and can be performed on a large scale.

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of (S)-tert-Butyl (2-amino-1-phenylethyl)carbamate based on established methodologies for the mono-Boc protection of diamines.

Method 1: Direct Protection with Di-tert-butyl Dicarbonate

This protocol is adapted from general procedures for the mono-Boc protection of diamines.

Materials:

-

(S)-1-Phenylethylenediamine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

Procedure:

-

In a round-bottom flask, dissolve (S)-1-phenylethylenediamine (1.0 eq) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath with stirring.

-

Dissolve di-tert-butyl dicarbonate (1.0 - 1.1 eq) in anhydrous dichloromethane.

-

Add the di-tert-butyl dicarbonate solution dropwise to the cooled diamine solution over a period of 1-2 hours.

-

Allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield (S)-tert-Butyl (2-amino-1-phenylethyl)carbamate as a solid or oil.

Method 2: Acid-Mediated Selective Mono-Boc Protection

This protocol is based on the highly selective mono-protonation strategy.[1][2]

Materials:

-

(S)-1-Phenylethylenediamine

-

Methanolic HCl (1 M) or Acetyl chloride

-

Methanol, anhydrous

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N) or other suitable base

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve (S)-1-phenylethylenediamine (1.0 eq) in anhydrous methanol in a round-bottom flask and cool to 0 °C.

-

Slowly add one equivalent of 1 M methanolic HCl or acetyl chloride (which generates HCl in situ) to the solution with stirring.

-

Stir the mixture at 0 °C for 30 minutes to allow for the formation of the mono-hydrochloride salt.

-

Add a solution of di-tert-butyl dicarbonate (1.0 eq) in methanol to the reaction mixture.

-

Slowly add triethylamine (1.0 eq) to neutralize the hydrochloride salt and facilitate the reaction.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Remove the methanol under reduced pressure.

-

Dissolve the residue in dichloromethane or ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate to give the crude product.

-

Purify by silica gel column chromatography as described in Method 1.

Data Presentation

The following tables summarize key quantitative data for the synthesis and characterization of (S)-tert-Butyl (2-amino-1-phenylethyl)carbamate.

Table 1: Reaction Parameters and Yields

| Parameter | Method 1 (Direct Protection) | Method 2 (Acid-Mediated) |

| Starting Material | (S)-1-Phenylethylenediamine | (S)-1-Phenylethylenediamine |

| Reagent | Di-tert-butyl dicarbonate | Di-tert-butyl dicarbonate, HCl |

| Solvent | Dichloromethane | Methanol |

| Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |

| Reaction Time | 12-16 hours | 2-4 hours |

| Typical Yield | Moderate to Good | Good to Excellent[1] |

| Purity (after chroma.) | >95% | >97%[1] |

Table 2: Characterization Data

| Property | Data |

| Molecular Formula | C₁₃H₂₀N₂O₂ |

| Molecular Weight | 236.31 g/mol [3] |

| Appearance | White to off-white solid or oil |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.20-7.40 (m, 5H, Ar-H), 5.5-5.8 (br s, 1H, NH-Boc), 4.6-4.8 (m, 1H, CH-Ph), 2.8-3.0 (m, 2H, CH₂-NH₂), 1.5-1.8 (br s, 2H, NH₂), 1.42 (s, 9H, C(CH₃)₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 155.8, 143.5, 128.6, 127.2, 126.5, 79.5, 54.5, 47.0, 28.4 |

| Mass Spectrometry (ESI+) | m/z: 237.16 [M+H]⁺ |

Note: NMR data is predicted based on the structure and may vary slightly based on experimental conditions.

Mandatory Visualizations

Synthesis Pathway

The general reaction for the mono-Boc protection of (S)-1-phenylethylenediamine is depicted below.

Caption: General reaction scheme for the synthesis of (S)-tert-Butyl (2-amino-1-phenylethyl)carbamate.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of the target compound.

Caption: A typical experimental workflow for the synthesis and purification process.

Conclusion

The selective mono-N-Boc protection of (S)-1-phenylethylenediamine is a key transformation for the synthesis of valuable chiral building blocks for drug discovery and development. The methodologies presented in this guide, particularly the acid-mediated approach, offer efficient and high-yielding routes to (S)-tert-Butyl (2-amino-1-phenylethyl)carbamate. Careful execution of the experimental protocols and purification procedures will enable researchers to obtain this compound in high purity, ready for subsequent synthetic applications.

References

(R)-tert-Butyl (2-amino-1-phenylethyl)carbamate: A Technical Guide for Researchers and Drug Development Professionals

(R)-tert-Butyl (2-amino-1-phenylethyl)carbamate , a chiral building block, holds significant importance in the fields of medicinal chemistry and asymmetric synthesis. Its unique structural features, combining a protected amine and a chiral benzylic amine, make it a versatile precursor for the synthesis of a wide array of pharmacologically active molecules and chiral ligands. This technical guide provides an in-depth overview of its applications, supported by experimental data and protocols.

Core Applications in Drug Discovery and Asymmetric Catalysis

The primary utility of (R)-tert-Butyl (2-amino-1-phenylethyl)carbamate lies in its role as a chiral synthon. The tert-butoxycarbonyl (Boc) protecting group offers stability under various reaction conditions and can be readily removed, allowing for further functionalization of the amine. The inherent chirality of the molecule is crucial for the development of stereospecific drugs and catalysts.

A Key Intermediate in Pharmaceutical Synthesis

The carbamate functional group is a cornerstone in modern drug design, often employed as a stable surrogate for a peptide bond.[1][2] This moiety enhances the chemical and proteolytic stability of drug candidates and improves their cell permeability.[1] Derivatives of tert-butyl carbamates have been investigated for a range of therapeutic applications, including anti-inflammatory agents.[3] For instance, a series of tert-butyl 2-(substituted benzamido) phenylcarbamate derivatives have been synthesized and evaluated for their in vivo anti-inflammatory activity, with some compounds showing efficacy comparable to the standard drug indomethacin.[3]

One notable application of a similar carbamate derivative is in the synthesis of the anticonvulsant drug Lacosamide.[4] The synthesis involves the use of (R)-[1-(hydroxymethyl)-2-carbonyl-2-[(phenylmethyl)amino]ethyl]-carbamic acid tert-butyl ester as a key intermediate.[4]

Versatile Building Block for Chiral Ligands

Chiral ligands are essential for enantioselective catalysis, a powerful tool for the synthesis of single-enantiomer drugs. The (R)-tert-Butyl (2-amino-1-phenylethyl)carbamate scaffold can be readily modified to generate novel chiral ligands for various asymmetric transformations.[5][6][7] These ligands, often bidentate or tridentate, coordinate with a metal center to create a chiral environment that directs the stereochemical outcome of a reaction.[6][7][8] The development of new classes of C2-symmetric chiral bisamide ligands and their application in asymmetric transformations highlights the potential of such building blocks.[5]

Synthesis and Experimental Protocols

The synthesis of carbamates, including tert-butyl protected amines, can be achieved through various methods. A common approach involves the reaction of an amine with di-tert-butyl dicarbonate (Boc-anhydride).

General Synthesis of tert-Butyl Carbamates from Amines

A widely used procedure for the mono-Boc protection of diamines involves the use of an excess of the diamine compared to di-tert-butyl dicarbonate to achieve a high yield with respect to the di-tert-butyl dicarbonate.[9] An alternative, efficient, and selective method for the preparation of mono-carbamate-protected diamines utilizes alkyl phenyl carbonates as the electrophiles.[9]

Experimental Protocol: Synthesis of tert-butyl (2-aminoethyl)carbamate [10]

-

A mixture of 600 ml of ethylenediamine in 3 l of dioxane, 1.5 l of water, and 90 g of magnesium oxide is stirred at room temperature under an argon atmosphere.

-

A solution of 327 g of di-t-butyl dicarbonate in 1.5 l of dioxane is added dropwise over 20 minutes.

-

The reaction mixture is stirred at room temperature for 16 hours.

-

The mixture is then suction filtered over Dicalit and concentrated under reduced pressure.

-

The resulting residue is heated to reflux five times with 500 ml of ether each time and decanted.

-

The ethereal solution is concentrated, and the resulting yellow oil is distilled in a high vacuum to yield t-butyl (2-aminoethyl)carbamate as a colorless oil (boiling point 84°-86°C at 46.5 Pa).[10]

Synthesis of Substituted Carbamate Derivatives for Anti-inflammatory Activity

The synthesis of tert-butyl 2-(substituted benzamido) phenylcarbamate derivatives involves the condensation of tert-butyl 2-amino phenylcarbamate with various substituted carboxylic acids.[3]

Experimental Protocol: General procedure for the synthesis of compounds 4a–4j [3]

-

To a stirred solution of 0.150 g of benzoic acid (1.07 mmol, 1 eq) in 5 cm³ of N,N-dimethylformamide at 0 °C, add 0.153 cm³ of DIPEA (N,N-diisopropylethylamine) (1.605 mmol, 1.5 eq), 0.244 g of tert-butyl 2-amino phenylcarbamate (1.177 mmol, 1.1 eq), 0.306 g of EDCI (1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride) (1.605 mmol, 1.5 eq), and 0.216 g of HOBt (hydroxybenzotriazole) (1.605 mmol, 1.5 eq) successively.

-

The reaction mixture is stirred for 30 minutes at 0 °C and then kept at room temperature for 3 hours to complete the reaction.

-

The final products are purified by column chromatography on silica gel.

Quantitative Data Summary

The following tables summarize key quantitative data from the cited literature.

Table 1: Synthesis of tert-butyl 2-(substituted benzamido)phenylcarbamate derivatives (4a-4j) [3]

| Compound | Yield (%) |

| 4a | 74 |

| 4i | 75.7 |

Table 2: Anti-inflammatory Activity of selected compounds [3]

| Compound | % Inhibition (at 12h) |

| 4a | 54.130 |

| 4i | 54.239 |

| Indomethacin (Standard) | Not specified in abstract |

Logical Workflow and Pathway Diagrams

The following diagrams illustrate the general synthesis workflow and the logical relationship in the development of chiral catalysts.

Caption: General synthesis workflow for (R)-tert-Butyl (2-amino-1-phenylethyl)carbamate.

Caption: Logical workflow for the development of chiral catalysts.

References

- 1. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents [patents.google.com]

- 5. Synthesis and characterization of some new C2 symmetric chiral bisamide ligands derived from chiral Feist's acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Exploiting the Chiral Ligands of Bis(imidazolinyl)- and Bis(oxazolinyl)thiophenes—Synthesis and Application in Cu-Catalyzed Friedel–Crafts Asymmetric Alkylation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. Chiral Ligands Based on Binaphthyl Scaffolds for Pd-Catalyzed Enantioselective C–H Activation/Cycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. prepchem.com [prepchem.com]

The Strategic Role of Boc-Protected Phenylethylamine Derivatives in Modern Medicinal Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The phenylethylamine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of neurotransmitters, hormones, and pharmacologically active compounds. The strategic manipulation of this scaffold has led to the development of numerous therapeutics targeting a wide range of diseases. A key element in the synthesis of complex phenylethylamine derivatives is the use of the tert-butyloxycarbonyl (Boc) protecting group. This guide provides a comprehensive overview of the synthesis, biological evaluation, and therapeutic potential of Boc-protected phenylethylamine derivatives, offering detailed experimental protocols and quantitative data to aid researchers in the field of drug discovery.

The Indispensable Role of the Boc Protecting Group

The Boc group is a widely used amine protecting group in organic synthesis, particularly in peptide and medicinal chemistry. Its popularity stems from its stability under a broad range of reaction conditions and its facile removal under mild acidic conditions. The primary function of the Boc group is to temporarily mask the nucleophilic nature of the amine group in phenylethylamine, preventing it from undergoing unwanted side reactions during subsequent synthetic transformations. This allows for precise control over the chemical modifications of other parts of the molecule.

The introduction of the Boc group is typically achieved by reacting the phenylethylamine with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base. Conversely, deprotection is readily accomplished using acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent. This orthogonality to many other protecting groups makes it an invaluable tool in multi-step synthetic strategies.

Therapeutic Applications and Biological Targets

Phenylethylamine derivatives are known to interact with a variety of biological targets, primarily within the central nervous system. These include G-protein coupled receptors (GPCRs) such as dopamine, serotonin, and adrenergic receptors, as well as neurotransmitter transporters. The pharmacological effects of these derivatives are diverse, ranging from stimulant and psychoactive properties to potential therapeutic applications in neurological and psychiatric disorders.

Dopamine Transporter (DAT) Inhibitors

A significant area of research for phenylethylamine derivatives is the inhibition of the dopamine transporter (DAT), which plays a crucial role in regulating dopamine levels in the synapse. Dysregulation of dopaminergic signaling is implicated in various conditions, including ADHD, depression, and substance abuse disorders. The following table summarizes the in vitro activity of a series of phenylethylamine derivatives as dopamine reuptake inhibitors.

| Compound ID | Structure | IC50 (nM)[1][2][3] |

| 1 | Arylethylamine Derivative 1 | 1230 |

| 2 | Arylethylamine Derivative 2 | 1090 |

| 3 | Arylethylamine Derivative 3 | 3838 |

| 6 | Arylethylamine Derivative 6 | 878.5 |

| 9 | Arylethylamine Derivative 9 | 360.5 |

| 10 | Arylethylamine Derivative 10 | 947.9 |

| 19 | 2-(Alkylamino)-1-arylalkan-1-one Derivative 1 | 398.6 |

| 20 | 2-(Alkylamino)-1-arylalkan-1-one Derivative 2 | 4594 |

| 21 | 2-(Alkylamino)-1-arylalkan-1-one Derivative 3 | 413.4 |

| 22 | 2-(Alkylamino)-1-arylalkan-1-one Derivative 4 | 6011 |

| 25 | 2-(Alkylamino)-1-arylalkan-1-one Derivative 7 | 493.2 |

| 26 | 2-(Alkylamino)-1-arylalkan-1-one Derivative 8 | 421.0 |

| 27 | 2-(Alkylamino)-1-arylalkan-1-one Derivative 9 | 742.4 |

Serotonin (5-HT) Receptor Ligands

Phenylethylamine derivatives also exhibit significant affinity for serotonin receptors, particularly the 5-HT2A and 5-HT2C subtypes. These receptors are involved in a wide range of physiological and behavioral processes, and their modulation is a key strategy in the treatment of depression, anxiety, and psychosis. N-benzyl substitution on the phenethylamine scaffold has been shown to significantly increase binding affinity and functional activity at these receptors.[4] The table below presents the binding affinities (Ki) and functional potencies (EC50) of N-benzyl phenethylamine derivatives at human 5-HT2A and 5-HT2C receptors.

| Compound | R | X | 5-HT2A Ki (nM) | 5-HT2A EC50 (nM) | 5-HT2C Ki (nM) | 5-HT2C EC50 (nM) |

| 1a | H | H | 1,200 ± 200 | 1,300 ± 200 | 1,300 ± 200 | 1,500 ± 300 |

| 1b | 2'-OMe | H | 25 ± 4 | 24 ± 4 | 33 ± 5 | 37 ± 6 |

| 2a | H | 4-Br | 150 ± 20 | 160 ± 30 | 180 ± 30 | 200 ± 40 |

| 2b | 2'-OMe | 4-Br | 1.5 ± 0.2 | 1.6 ± 0.3 | 2.0 ± 0.3 | 2.2 ± 0.4 |

| 3a | H | 4-I | 120 ± 20 | 130 ± 20 | 150 ± 30 | 170 ± 30 |

| 3b | 2'-OMe | 4-I | 1.1 ± 0.2 | 1.2 ± 0.2 | 1.5 ± 0.3 | 1.7 ± 0.3 |

Adrenergic Receptor Ligands

Signaling Pathways of Phenylethylamine Derivatives

A key molecular target for many phenylethylamine derivatives is the Trace Amine-Associated Receptor 1 (TAAR1), a G-protein coupled receptor. Activation of TAAR1 modulates dopaminergic and serotonergic systems. The signaling cascade initiated by TAAR1 activation is a critical area of study for understanding the pharmacological effects of these compounds.

Caption: TAAR1 signaling pathway activated by phenylethylamine.

Experimental Protocols

Synthesis of Boc-Protected Phenylethylamine Derivatives

Protocol 1: General Procedure for Boc Protection of Phenylethylamine [7]

Materials:

-

Phenylalanine

-

1,4-Dioxane

-

1(N) Sodium hydroxide (NaOH) solution

-

Di-tert-butyl dicarbonate (Boc anhydride)

-

Dichloromethane (DCM)

-

Amberlyst-15 resin

-

Methanol

Procedure:

-

Dissolve 2.5 g of phenylalanine in 22 ml of 1,4-dioxane in a 100 ml round-bottom flask and stir vigorously for 15-20 minutes.

-

Add 13 ml of 1(N) NaOH solution to the mixture and continue stirring for another 20 minutes in an ice bath.

-

Add 6 ml of Boc anhydride dropwise to the solution using a dropping funnel.

-

After the reaction is complete (monitored by TLC), concentrate the mixture under reduced pressure.

-

Dissolve the residue in DCM and wash with water. Adjust the pH of the aqueous layer to 1.5 with concentrated HCl and separate the organic phase.

-

To the aqueous phase, add DCM and adjust the pH to 12 with 28% NaOH solution.

-

Separate the organic phase containing the product and extract the aqueous phase multiple times with DCM for a higher yield.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate to yield the Boc-protected phenylethylamine.

-

Purify the product using silica gel column chromatography with a suitable eluent system (e.g., 5% methanol in chloroform).

Protocol 2: Synthesis of N-Benzyl Phenethylamines via Reductive Amination [4]

Materials:

-

Phenethylamine hydrochloride

-

Substituted benzaldehyde

-

Ethanol (EtOH)

-

Triethylamine (Et3N)

-

Sodium borohydride (NaBH4)

-

Dichloromethane (CH2Cl2)

-

Water (H2O)

Procedure:

-

To a suspension of the phenethylamine hydrochloride (1.0 mmol) and the corresponding aldehyde (1.1 equiv) in EtOH (10 mL), add Et3N (1.0 equiv).

-

Stir the reaction mixture until the formation of the imine is complete, as monitored by TLC or GC (typically 30 minutes to 3 hours).

-

Add NaBH4 (2.0 mmol) to the reaction mixture and stir for an additional 30 minutes.

-

Concentrate the reaction mixture under reduced pressure.

-

Partition the residue between CH2Cl2 and H2O (30 mL, 1:1).

-

Isolate the organic layer and extract the aqueous layer with CH2Cl2 (2 x 15 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the crude N-benzyl phenethylamine.

-

The product can be further purified by precipitating it as its hydrochloride salt.

Biological Assays

Protocol 3: Dopamine Reuptake Inhibition Assay [1][2]

Materials:

-

HEK-293 cells stably expressing the human dopamine transporter (hDAT)

-

24-well cell culture plates

-

Uptake buffer (5 mM Tris base, 7.5 mM HEPES, 120 mM NaCl, 5.4 mM KCl, 1.2 mM CaCl2, 1.2 mM MgSO4, 1 mM ascorbic acid, and 5 mM glucose, pH 7.1)

-

Test compounds (phenylethylamine derivatives)

-

[3H]-Dopamine ([3H]-DA)

-

1% Sodium dodecyl sulfate (SDS) buffer

-

Scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Culture HEK-293 cells expressing hDAT in 24-well plates.

-

Wash the cells with uptake buffer.

-

Treat the cells with the test compounds at various concentrations at 37°C for 20 minutes.

-

Add [3H]-DA to a final concentration of 20 nM and incubate for 5 minutes.

-

Wash the cells three times with ice-cold uptake buffer.

-

Lyse the cells by adding 1% SDS buffer to each well and incubating overnight.

-

Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Determine the IC50 values for each compound by plotting the percentage of inhibition of [3H]-DA uptake against the compound concentration.

Experimental and Screening Workflow

The discovery of novel bioactive phenylethylamine derivatives often involves a multi-step workflow, from the synthesis of a compound library to the identification of "hit" compounds with desired pharmacological activity.

Caption: A typical workflow for the synthesis and screening of a phenylethylamine derivative library.

Conclusion

Boc-protected phenylethylamine derivatives are invaluable intermediates in the synthesis of a wide range of pharmacologically active compounds. The strategic use of the Boc protecting group allows for the precise and controlled chemical modification of the phenylethylamine scaffold, leading to the generation of diverse compound libraries for drug discovery. The continued exploration of these derivatives and their interactions with various biological targets holds significant promise for the development of novel therapeutics for a multitude of diseases, particularly those affecting the central nervous system. This guide provides a foundational resource for researchers to design, synthesize, and evaluate new phenylethylamine-based drug candidates.

References

- 1. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship [biomolther.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 6. Pharmacotoxicological screening on new derivatives of beta-phenylethylamine, potential agonists of beta3-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. derpharmachemica.com [derpharmachemica.com]

Spectroscopic and Synthetic Profile of tert-Butyl (2-amino-1-phenylethyl)carbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for tert-Butyl (2-amino-1-phenylethyl)carbamate, a key intermediate in various pharmaceutical and organic syntheses. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug development and related scientific fields.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.

¹H NMR (Proton NMR): The proton NMR spectrum of this compound is expected to exhibit characteristic signals corresponding to its distinct proton environments. Based on analogous structures, the following chemical shifts (δ) in parts per million (ppm) are anticipated when using a standard solvent like deuterochloroform (CDCl₃):

-

Phenyl group (C₆H₅-): A multiplet in the range of 7.2-7.4 ppm.

-

CH-N: A multiplet or broad singlet around 4.8-5.2 ppm, corresponding to the proton on the carbon adjacent to the Boc-protected nitrogen.

-

CH₂-NH₂: A multiplet or two distinct signals in the range of 2.8-3.2 ppm for the methylene protons adjacent to the free amino group.

-

NH-Boc: A broad singlet typically observed between 5.0 and 5.5 ppm, which can be exchangeable with D₂O.

-

NH₂: A broad singlet for the primary amine protons, the position of which is highly dependent on concentration and solvent, but generally expected in the range of 1.5-2.5 ppm.

-

tert-Butyl ((CH₃)₃C-): A sharp singlet at approximately 1.4 ppm, integrating to nine protons.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The expected chemical shifts are as follows:

-

Phenyl group (C₆H₅-): Multiple signals in the aromatic region, typically between 125 and 140 ppm.

-

Carbonyl (C=O): A signal in the downfield region, around 155-157 ppm.

-

Quaternary carbon of tert-butyl (C(CH₃)₃): A signal around 79-81 ppm.

-

CH-N: A signal in the range of 50-55 ppm.

-

CH₂-NH₂: A signal around 45-50 ppm.

-

Methyl carbons of tert-butyl (C(CH₃)₃): A sharp signal at approximately 28 ppm.

Table 1: Predicted NMR Spectroscopic Data for this compound

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Phenyl-H | 7.2-7.4 (m) | 125-140 |

| CH-N | 4.8-5.2 (m) | 50-55 |

| CH₂-NH₂ | 2.8-3.2 (m) | 45-50 |

| NH-Boc | 5.0-5.5 (br s) | - |

| NH₂ | 1.5-2.5 (br s) | - |

| C(CH₃)₃ | 1.4 (s) | 28 |

| C(CH₃)₃ | - | 79-81 |

| C=O | - | 155-157 |

Note: Predicted values based on analogous compounds. Actual experimental values may vary.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show the following characteristic absorption bands (in cm⁻¹):

-

N-H stretch (amine and amide): A broad band in the region of 3300-3400 cm⁻¹, often showing two distinct peaks for the primary amine.

-

C-H stretch (aromatic and aliphatic): Signals in the range of 2850-3100 cm⁻¹.

-

C=O stretch (carbamate): A strong absorption band around 1680-1700 cm⁻¹.

-

N-H bend (amine and amide): A band in the region of 1500-1600 cm⁻¹.

-

C-N stretch: Absorptions in the fingerprint region, typically between 1000 and 1200 cm⁻¹.

Table 2: Predicted IR Spectroscopic Data for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

| N-H (amine, amide) | Stretch | 3300-3400 |

| C-H (aromatic, aliphatic) | Stretch | 2850-3100 |

| C=O (carbamate) | Stretch | 1680-1700 |

| N-H (amine, amide) | Bend | 1500-1600 |

| C-N | Stretch | 1000-1200 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₁₃H₂₀N₂O₂), the expected molecular weight is approximately 236.31 g/mol .[1] In an electrospray ionization (ESI) mass spectrum, the protonated molecule ([M+H]⁺) would be observed at an m/z of approximately 237.16.

Table 3: Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₃H₂₀N₂O₂ |

| Molecular Weight | 236.31 g/mol [1] |

| [M+H]⁺ (m/z) | ~237.16 |

Experimental Protocols

Detailed experimental protocols for the synthesis and spectroscopic analysis of this compound are provided below. These are generalized procedures based on established methods for similar compounds.

Synthesis of this compound

A common method for the synthesis of this compound involves the Boc protection of the less sterically hindered amino group of a suitable precursor like 1-phenyl-1,2-ethanediamine.

Materials:

-

1-phenyl-1,2-ethanediamine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (Et₃N) or another suitable base

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 1-phenyl-1,2-ethanediamine in the chosen solvent (DCM or THF) in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine to the solution.

-

Slowly add a solution of di-tert-butyl dicarbonate in the same solvent to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for several hours or overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water or saturated sodium bicarbonate solution.

-

Extract the aqueous layer with the organic solvent.

-

Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel.

Spectroscopic Characterization Protocols

NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz). For ¹H NMR, typical parameters include a 90° pulse, a spectral width of 10-15 ppm, and a sufficient number of scans for a good signal-to-noise ratio. For ¹³C NMR, proton decoupling is typically used.

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

IR Spectroscopy:

-

Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk. Alternatively, for an Attenuated Total Reflectance (ATR) measurement, place a small amount of the sample directly on the ATR crystal.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry:

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile) compatible with the ionization source.

-

Data Acquisition: Introduce the sample into the mass spectrometer using an appropriate ionization technique such as ESI. Acquire the mass spectrum in the positive ion mode to observe the protonated molecule [M+H]⁺.

-

Data Analysis: Determine the molecular weight from the m/z of the molecular ion peak.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Caption: General workflow for the synthesis and spectroscopic characterization.

References

tert-Butyl (2-amino-1-phenylethyl)carbamate CAS number lookup

CAS Number: 137102-30-8

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of tert-Butyl (2-amino-1-phenylethyl)carbamate, a key building block in synthetic organic chemistry and drug discovery. The document outlines its chemical properties, synthesis protocols, and its significant role as a precursor in the development of therapeutic agents, particularly focusing on its application in the synthesis of β-secretase (BACE1) inhibitors for Alzheimer's disease.

Chemical and Physical Properties

This compound, also known as N-Boc-1-phenyl-1,2-ethanediamine, is a chiral amine derivative protected with a tert-butoxycarbonyl (Boc) group. This protecting group strategy is pivotal in multi-step syntheses, allowing for selective reactions at other functional sites of the molecule.

| Property | Value | Source |

| CAS Number | 137102-30-8 | PubChem |

| Molecular Formula | C₁₃H₂₀N₂O₂ | PubChem |

| Molecular Weight | 236.31 g/mol | PubChem |

| Appearance | Varies (often a solid) | N/A |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and dichloromethane. | General Knowledge |

Synthesis and Experimental Protocols

The synthesis of this compound and its derivatives is well-documented in organic chemistry literature. The Boc protection of one of the amino groups of 1-phenyl-1,2-ethanediamine is a common strategy. Below are representative experimental protocols for the synthesis of related carbamates, which can be adapted for the title compound.

General Protocol for Boc Protection of Diamines

This method describes the selective mono-Boc protection of a diamine, a common procedure for synthesizing compounds like this compound.

Materials:

-

1-phenyl-1,2-ethanediamine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Triethylamine (TEA) or other suitable base

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for chromatography elution

Procedure:

-

Dissolve 1-phenyl-1,2-ethanediamine in a suitable organic solvent like DCM or THF in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add a suitable base, such as triethylamine, to the solution.

-

Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) in the same solvent to the reaction mixture. The molar ratio of diamine to Boc₂O is typically controlled to favor mono-protection.

-

Allow the reaction to warm to room temperature and stir for several hours until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

-

Quench the reaction by adding water or a saturated aqueous solution of NaHCO₃.

-

Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to yield the desired mono-Boc-protected product.

Application in Drug Discovery: BACE1 Inhibitors

A significant application of this compound is its use as a key intermediate in the synthesis of potent inhibitors of β-secretase (BACE1). BACE1 is a primary drug target for the treatment of Alzheimer's disease, as it is one of the enzymes responsible for the cleavage of the amyloid precursor protein (APP), leading to the formation of amyloid-β (Aβ) peptides that aggregate into plaques in the brain.

The Amyloid Precursor Protein (APP) Processing Pathway and BACE1 Inhibition

The following diagram illustrates the central role of BACE1 in the amyloidogenic pathway and how its inhibition can prevent the formation of pathogenic Aβ peptides.

A Technical Guide to the Stability of Boc-Protected Diamines

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the stability of tert-butyloxycarbonyl (Boc)-protected diamines, essential intermediates in pharmaceutical and chemical synthesis. A thorough understanding of their stability profile under various conditions is critical for the design of robust synthetic routes and for ensuring the integrity of the final products. This document details the stability of the Boc group in acidic, basic, thermal, and reductive environments, provides detailed experimental protocols, and presents quantitative data where available.

Intrinsic Stability of the Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is one of the most common amine-protecting groups in organic chemistry.[1][2] Its popularity is due to its general robustness across a wide range of synthetic conditions, combined with its facile and clean removal under mild acidic conditions.[3][4] This profile allows for its use in orthogonal protection strategies, where multiple protecting groups are selectively removed without affecting others.[5][6]

The stability of the Boc group is intrinsically linked to the stability of the tert-butyl cation, which is readily formed under acidic conditions, facilitating the cleavage of the carbamate linkage.[7] Conversely, its steric bulk and the electron-donating nature of the nitrogen lone pair make the carbamate carbonyl less susceptible to nucleophilic and basic attack compared to esters.[8]

Stability Under Various Chemical Conditions

The stability of Boc-protected diamines is highly dependent on the chemical environment. They are generally stable under basic, nucleophilic, and most reductive conditions but are labile to acid and high temperatures.[3][9]

The Boc group is characteristically labile to acidic conditions.[3] This sensitivity is the most common method for its removal. Deprotection is typically achieved using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[1][2] The reaction proceeds via protonation of the carbamate oxygen, followed by fragmentation to the stable tert-butyl cation, carbon dioxide, and the free amine.[1][7] Lewis acids such as zinc bromide (ZnBr₂) and aluminum chloride (AlCl₃) can also be used for cleavage, often under milder conditions suitable for sensitive substrates.[6][9][10]

Boc-protected diamines are generally stable to a wide range of basic and nucleophilic conditions, including aqueous base hydrolysis.[3][6] This stability allows for transformations on other parts of the molecule, such as ester saponification, without cleavage of the Boc group. This makes the Boc group orthogonal to base-labile protecting groups like the 9-fluorenylmethyloxycarbonyl (Fmoc) group.[4][6]

The Boc group is thermally unstable at elevated temperatures.[3] Prolonged exposure to temperatures above 85-90°C can lead to thermal deprotection, yielding the free diamine, isobutylene, and carbon dioxide.[3][11] This property can be exploited for catalyst-free deprotection, although the high temperatures required may not be suitable for all substrates.[11] Studies have shown that thermal deprotection can be achieved in various solvents, with polar solvents like methanol or trifluoroethanol facilitating the reaction at lower temperatures compared to non-polar solvents like toluene.[12][13]

The Boc group is completely stable under conditions of catalytic hydrogenation (e.g., H₂ over Pd/C).[14][15] This stability is a key feature that allows for its use in orthogonal protection schemes with groups that are cleaved by hydrogenolysis, such as the carboxybenzyl (Cbz) and benzyl (Bn) groups.[4][15][16] This allows for the selective deprotection of Cbz- or Bn-protected amines or alcohols in the presence of a Boc-protected diamine.

Quantitative Stability Data

The following tables summarize the stability of Boc-protected amines under various conditions and provide quantitative data for common deprotection protocols.

Table 1: Summary of Stability of Boc-Protected Diamines

| Condition Category | Reagent/Condition | Stability Outcome | Notes |

|---|---|---|---|

| Acidic (Brønsted) | Trifluoroacetic acid (TFA), Hydrochloric acid (HCl) | Labile | Standard conditions for rapid and efficient cleavage.[9] |

| Acidic (Lewis) | ZnBr₂, AlCl₃, TMSI | Labile | Milder options, can be useful for substrates with other acid-sensitive groups.[2][6] |

| Basic | Sodium hydroxide (NaOH), Piperidine | Stable | Robust under most basic conditions, enabling orthogonality with Fmoc group.[3][9] |

| Nucleophilic | Hydrazine | Stable | Allows for orthogonal deprotection of groups like Dde and ivDde. |

| Reductive | H₂, Pd/C | Stable | Allows for orthogonal deprotection of groups like Cbz and Benzyl esters.[4][15] |

| Thermal | Heat (> 85-90°C) | Labile | Cleavage occurs via elimination; can be performed without catalyst.[3][11] |

| Moisture | Water | Generally Stable | Slow hydrolysis can occur over long-term storage or under non-neutral pH.[3] |

Table 2: Typical Conditions for Acidic Deprotection of Boc-Diamines

| Method | Reagent(s) | Solvent | Temperature | Time | Typical Yield | Reference |

|---|---|---|---|---|---|---|

| TFA Deprotection | 20-50% TFA | Dichloromethane (DCM) | 0°C to RT | 30 min - 4 h | >90% | [17] |

| HCl Deprotection | 4M HCl | 1,4-Dioxane | Room Temperature | 1 - 16 h | >90% | [17] |

| Lewis Acid | Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | Room Temperature | Overnight | Substrate Dependent |[2][10] |

Table 3: Thermal Deprotection of Selected N-Boc Amines in Methanol | Substrate | Temperature (°C) | Residence Time (min) | Conversion/Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | N-Boc Aniline | 240 | 30 | 88 |[13] | | Bis-Boc Tryptamine | 230 | 45 | 73-90 |[12] | | N-Boc Imidazole | 120 | 25 | 100 |[12] | | N-Boc Phenethylamine | 240 | 30 | <50 |[13] |

Note: Yields are highly dependent on the specific substrate and reaction conditions.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are representative protocols for the protection and deprotection of diamines.

This protocol utilizes an in-situ generated HCl salt to differentiate the two amine groups of a symmetrical diamine, allowing for mono-protection.[18][19]

-

Dissolve the diamine (1.0 eq) in anhydrous methanol at 0°C under constant stirring.

-

Slowly add trimethylsilyl chloride (Me₃SiCl) (1.0 eq) dropwise. A white precipitate of the mono-hydrochloride salt may form.

-

Allow the mixture to warm to room temperature.

-

Add water (approx. 1 mL per gram of diamine) followed by di-tert-butyl dicarbonate (Boc₂O) (1.0 eq) dissolved in methanol.

-

Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.

-

Dilute the mixture with water and wash with a non-polar solvent like diethyl ether to remove any di-Boc-protected byproduct.

-

Adjust the aqueous layer to a pH >12 with 2N NaOH.

-

Extract the mono-Boc-protected diamine product with dichloromethane (3x).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product.[18]

This is a standard, highly efficient method for Boc removal.[4][17]

-

Dissolve the Boc-protected diamine (1.0 eq) in anhydrous DCM (5-10 mL per mmol of substrate).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add TFA to the stirred solution to a final concentration of 20-50% (v/v). Caution: The reaction is exothermic and evolves CO₂ and isobutene gas; ensure adequate ventilation.[4]

-

Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

-

Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 30 minutes to 4 hours).[17]

-

Upon completion, remove the solvent and excess TFA under reduced pressure.

-

For isolation of the free amine, dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate until the gas evolution ceases. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.[1]

This method is another common procedure, often resulting in the precipitation of the diamine dihydrochloride salt.[1][17]

-

Place the Boc-protected diamine (1.0 eq) in a round-bottom flask. A minimal amount of a suitable solvent like methanol can be added if the starting material is a solid.

-

Add a 4M solution of HCl in 1,4-dioxane (2-10 equivalents).[17]

-

Stir the mixture at room temperature. Monitor the reaction by TLC or LC-MS (reaction times can vary from 1 to 16 hours).[17]

-

Upon completion, the product often precipitates as the hydrochloride salt. The solid can be collected by filtration and washed with a solvent like diethyl ether.[1]

-

If the product does not precipitate, the solvent can be removed under reduced pressure to yield the crude hydrochloride salt.

Visualized Workflows and Mechanisms

Diagrams generated using DOT language help illustrate key processes and relationships.

References

- 1. benchchem.com [benchchem.com]

- 2. Amine Protection / Deprotection [fishersci.co.uk]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Boc-Protected Amino Groups [organic-chemistry.org]

- 7. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 8. reddit.com [reddit.com]

- 9. benchchem.com [benchchem.com]

- 10. jk-sci.com [jk-sci.com]

- 11. Thermal Methods - Wordpress [reagents.acsgcipr.org]

- 12. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. benchchem.com [benchchem.com]

- 18. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]

- 19. redalyc.org [redalyc.org]

Commercial Availability and Technical Guide for Enantiopure (2-amino-1-phenylethyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of enantiopure (2-amino-1-phenylethyl)carbamate, with a primary focus on its commonly available tert-butyl carbamate (Boc) protected form. It includes a summary of suppliers, typical product specifications, and detailed experimental protocols for its synthesis and the determination of its enantiomeric purity.

Commercial Availability

Enantiopure (2-amino-1-phenylethyl)carbamate is most frequently available commercially as its N-Boc protected derivative, namely (R)-tert-butyl (2-amino-1-phenylethyl)carbamate and (S)-tert-butyl (2-amino-1-phenylethyl)carbamate. The unprotected carbamate is less common. A number of chemical suppliers offer these compounds, typically synthesized as key chiral building blocks for pharmaceutical and agrochemical research.

Table 1: Commercial Suppliers of Enantiopure tert-butyl (2-amino-1-phenylethyl)carbamate

| Supplier | Product Name | Enantiomer | CAS Number | Stated Purity |

| Sigma-Aldrich | tert-butyl N-[(1S)-2-amino-1-phenylethyl]carbamate | S | 137102-30-8 | Not specified |

| Sigma-Aldrich | tert-butyl N-[(1R)-1-amino-2-phenylethyl]carbamate | R | Not specified | Not specified |

| ChemScene | tert-Butyl n-(2-amino-1-phenylethyl)carbamate | Racemic | 142910-85-8 | ≥95%[1] |

| PubChem | tert-butyl N-[(1S)-2-amino-1-phenylethyl]carbamate | S | 137102-30-8 | Multiple suppliers listed[2] |

| PubChem | tert-butyl N-[(1R)-1-amino-2-phenylethyl]carbamate | R | Not specified | Multiple suppliers listed |

Note: While many suppliers list these products, specific data on enantiomeric excess (e.e.) is often not provided in online catalogs. It is crucial for researchers to request a Certificate of Analysis (CoA) for lot-specific purity and enantiopurity data or to perform in-house analysis to verify the enantiomeric excess.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₃H₂₀N₂O₂ |

| Molecular Weight | 236.31 g/mol [2] |

| Appearance | Typically a solid |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and dichloromethane. |

Experimental Protocols

Synthesis of Enantiopure (S)-tert-butyl (2-amino-1-phenylethyl)carbamate

The synthesis of enantiopure (S)-tert-butyl (2-amino-1-phenylethyl)carbamate can be achieved through a two-step process: the asymmetric synthesis of the chiral precursor, (S)-2-amino-1-phenylethanol, followed by the selective protection of the benzylic amine with a tert-butoxycarbonyl (Boc) group.

Step 1: Asymmetric Synthesis of (S)-2-amino-1-phenylethanol

A reliable method for the synthesis of the chiral amino alcohol precursor is the asymmetric reduction of an α-amino ketone.

-

Materials:

-

2-aminoacetophenone hydrochloride

-

Chiral catalyst (e.g., a chiral oxazaborolidine catalyst like (R)-CBS-oxazaborolidine)

-

Reducing agent (e.g., borane-dimethyl sulfide complex, BH₃·SMe₂)

-

Anhydrous tetrahydrofuran (THF)

-

Methanol

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Ethyl acetate

-

Magnesium sulfate (MgSO₄)

-

-

Procedure:

-

To a solution of 2-aminoacetophenone hydrochloride in anhydrous THF, add a stoichiometric amount of a non-nucleophilic base (e.g., triethylamine) to liberate the free amine.

-

In a separate flask, dissolve the chiral oxazaborolidine catalyst (e.g., 5-10 mol%) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the catalyst solution to 0°C and slowly add the borane-dimethyl sulfide complex.

-

To this mixture, add the solution of 2-aminoacetophenone slowly over 1-2 hours, maintaining the temperature at 0°C.

-

Allow the reaction to stir at 0°C for several hours until completion (monitor by TLC or LC-MS).

-

Quench the reaction by the slow addition of methanol at 0°C.

-

Acidify the mixture with aqueous HCl and stir for 30 minutes.

-

Basify the aqueous layer with aqueous NaOH until pH > 12.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield (S)-2-amino-1-phenylethanol. The enantiomeric excess should be determined at this stage.

-

Step 2: N-Boc Protection

This procedure selectively protects the less sterically hindered primary amino group.

-

Materials:

-

(S)-2-amino-1-phenylethanol

-

Di-tert-butyl dicarbonate (Boc)₂O

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Triethylamine (Et₃N) or Sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

Dissolve the (S)-2-amino-1-phenylethanol in dichloromethane.

-

Add a slight excess of triethylamine.

-

Cool the solution to 0°C and add di-tert-butyl dicarbonate (1.0-1.1 equivalents) portion-wise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford pure (S)-tert-butyl (2-amino-1-phenylethyl)carbamate.

-

Determination of Enantiomeric Excess by Chiral HPLC

The enantiomeric purity of the final product can be determined by High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP).

-

Instrumentation:

-

HPLC system with a UV detector.

-

-

Chromatographic Conditions:

-

Chiral Stationary Phase: A polysaccharide-based column is often effective for the separation of N-protected amino compounds. Examples include columns with cellulose or amylose derivatives, such as a CHIRALPAK® series column (e.g., CHIRALPAK® IA, IB, or IC).

-

Mobile Phase: A typical mobile phase would be a mixture of a non-polar solvent like n-hexane or heptane and an alcohol modifier such as isopropanol or ethanol. A small amount of an additive like trifluoroacetic acid (TFA) or diethylamine (DEA) may be required to improve peak shape and resolution. A starting point for method development could be a mobile phase of Hexane:Isopropanol (90:10 v/v).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Detection: UV at a wavelength where the phenyl group absorbs, typically around 210-220 nm.

-

Injection Volume: 10 µL.

-

-

Sample Preparation:

-

Prepare a stock solution of the racemic this compound in the mobile phase (e.g., 1 mg/mL) to establish the retention times of both enantiomers and to calculate the resolution.

-

Prepare a solution of the synthesized sample at the same concentration in the mobile phase.

-

-

Data Analysis:

-

Inject the racemic standard to determine the retention times of the (R) and (S) enantiomers.

-

Inject the synthesized sample.

-

Integrate the peak areas for both enantiomers in the chromatogram of the synthesized sample.

-

Calculate the enantiomeric excess (% e.e.) using the following formula: % e.e. = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

-

Visualizations

Caption: Synthetic workflow for enantiopure (S)-tert-butyl (2-amino-1-phenylethyl)carbamate.

References

The Pivotal Role of tert-Butyl (2-amino-1-phenylethyl)carbamate in Modern Drug Discovery: A Technical Guide

Introduction: In the landscape of medicinal chemistry, the quest for novel therapeutics with high efficacy and specificity is relentless. Chiral building blocks are fundamental to this endeavor, providing the stereochemically defined scaffolds necessary for precise interaction with biological targets. Among these, tert-Butyl (S)-(2-amino-1-phenylethyl)carbamate , a Boc-protected chiral 1,2-phenylethylenediamine, has emerged as a cornerstone synthon. Its unique structural motif is integral to the architecture of a range of potent therapeutic agents, particularly in the development of protease inhibitors. This technical guide provides an in-depth analysis of the synthesis, applications, and strategic importance of this versatile building block for researchers and drug development professionals.

Chemical Properties and Synthesis

tert-Butyl (S)-(2-amino-1-phenylethyl)carbamate, often referred to as Boc-(S)-1-phenyl-1,2-ethanediamine, possesses a chiral center and two differentially protected amino groups. The tert-butoxycarbonyl (Boc) group provides a stable, acid-labile protecting group, allowing for selective functionalization of the free primary amine. This differential protection is crucial for the stepwise construction of complex molecules.

Experimental Protocol: Enantioselective Synthesis

The enantioselective synthesis of tert-Butyl (S)-(2-amino-1-phenylethyl)carbamate is critical to ensure the stereochemical purity of the final drug substance. While various methods exist, a common approach involves the asymmetric reduction of an N-Boc-α-aminoketone precursor.

Protocol for Synthesis of tert-Butyl (S)-(2-amino-1-phenylethyl)carbamate

-

Step 1: Boc Protection of α-Aminoacetophenone. To a solution of α-aminoacetophenone hydrochloride (1 equivalent) in a suitable solvent such as dichloromethane, is added triethylamine (2.2 equivalents) at 0°C. Di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) is then added portion-wise. The reaction is stirred at room temperature until completion (monitored by TLC). The mixture is then washed with aqueous solutions of HCl, NaHCO₃, and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield tert-butyl (2-oxo-2-phenylethyl)carbamate.

-

Step 2: Asymmetric Reduction. The resulting ketone (1 equivalent) is dissolved in a solvent like methanol or ethanol and cooled to 0°C. A chiral reducing agent system, such as a borane complex with a chiral oxazaborolidine catalyst (e.g., (R)-CBS catalyst), is added. Sodium borohydride (NaBH₄, 1.5 equivalents) is then added portion-wise, and the reaction is stirred at low temperature.

-

Step 3: Azide Formation and Reduction. The resulting alcohol is converted to an azide via a Mitsunobu reaction or by mesylation followed by substitution with sodium azide. The azide is then reduced to the primary amine using a reducing agent like triphenylphosphine (Staudinger reaction) or by catalytic hydrogenation (e.g., H₂, Pd/C) to yield the final product.

-

Work-up and Purification: The reaction mixture is quenched, and the product is extracted with an organic solvent. Purification is typically achieved by column chromatography on silica gel.

Expected Yield and Purity: Reported yields for similar multi-step syntheses of chiral diamines can range from 60-80% overall, with enantiomeric excess (e.e.) often exceeding 98%.

Core Applications in Drug Discovery

The 1-phenyl-1,2-ethanediamine scaffold is a privileged structure in medicinal chemistry, particularly for its role in mimicking the transition state of peptide cleavage by proteases.

HIV Protease Inhibitors

HIV-1 protease is a critical enzyme for viral replication, and its inhibition is a cornerstone of antiretroviral therapy. The structure of tert-Butyl (S)-(2-amino-1-phenylethyl)carbamate is a key component in the synthesis of potent HIV protease inhibitors, including analogs of drugs like Amprenavir. The free amine of the building block is typically acylated, while the Boc-protected amine is deprotected and subsequently functionalized to complete the inhibitor structure.

BACE1 Inhibitors for Alzheimer's Disease

Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) is a primary target in Alzheimer's disease research, as it initiates the production of amyloid-β peptides. The chiral diamine core of tert-Butyl (2-amino-1-phenylethyl)carbamate is utilized to create inhibitors that fit into the active site of BACE1, blocking its enzymatic activity.

The general workflow for utilizing this building block in the synthesis of such inhibitors is depicted below.

Experimental Protocol: Amide Coupling Reaction

A crucial step in utilizing tert-Butyl (S)-(2-amino-1-phenylethyl)carbamate is the coupling of its free primary amine with a carboxylic acid to form an amide bond.

Protocol for Amide Coupling

-

Materials: tert-Butyl (S)-(2-amino-1-phenylethyl)carbamate (1 equivalent), carboxylic acid (1.1 equivalents), a peptide coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide, 1.2 equivalents) and HOBt (1-hydroxybenzotriazole, 1.2 equivalents), a non-nucleophilic base like diisopropylethylamine (DIPEA, 3 equivalents), and an anhydrous aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF).

-

Procedure:

-

Dissolve the carboxylic acid, EDC, and HOBt in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Add the tert-Butyl (S)-(2-amino-1-phenylethyl)carbamate and DIPEA to the reaction mixture.

-

Stir the reaction at room temperature overnight.

-

Monitor the reaction progress using TLC or LC-MS.

-

-

Work-up and Purification:

-

Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

Quantitative Data Summary

The utility of this compound is underscored by the high potency of the resulting drug candidates. The following tables summarize representative quantitative data for synthetic yields and the biological activity of compounds derived from this or closely related chiral diamine scaffolds.

Table 1: Representative Synthetic Yields

| Step | Reaction | Reagents | Typical Yield | Reference |

| 1 | Mono-Boc Protection of Diamine | (Boc)₂O, HCl, MeOH/H₂O | 65-95% | |

| 2 | Amide Coupling | Carboxylic Acid, EDC, HOBt, DIPEA | 70-90% | |

| 3 | Amide Coupling | Carboxylic Acid, BTFFH, DIPEA | 73-81% |

Table 2: Biological Activity of Derived HIV-1 Protease Inhibitors

| Compound ID | P2' Moiety | Kᵢ (nM) vs. Wild-Type HIV-1 Protease | EC₅₀ (nM) vs. Wild-Type HIV-1 | Reference |

| Analog of 14j | 6-benzothiazole sulfonamide | <0.1 | 15.5 - 35.6 | |

| Amprenavir | 4-aminobenzenesulfonamide | 0.6 | - | |

| Nelfinavir Analog | - | 2 | - | |

| Indinavir Analog | - | 0.36 | - |

Table 3: Biological Activity of Derived BACE1 Inhibitors